molecular formula C8H4BrClS B2604164 4-Bromo-5-chloro-1-benzothiophene CAS No. 1427423-93-5

4-Bromo-5-chloro-1-benzothiophene

Cat. No.: B2604164
CAS No.: 1427423-93-5
M. Wt: 247.53
InChI Key: LGJJOLHGYMQUCE-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are sulfur-containing aromatic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine and chlorine atoms on the benzothiophene ring enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-1-benzothiophene can be achieved through several methods. One common approach involves the halogenation of benzothiophene derivatives. For instance, starting with 1-benzothiophene, bromination and chlorination can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3), under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, its antimicrobial activity could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-benzothiophene
  • 5-Chloro-1-benzothiophene
  • 2-Bromo-5-chlorobenzothiophene

Comparison

4-Bromo-5-chloro-1-benzothiophene is unique due to the simultaneous presence of both bromine and chlorine atoms on the benzothiophene ring. This dual halogenation enhances its reactivity and allows for more diverse chemical transformations compared to its mono-halogenated counterparts . Additionally, the specific positioning of the halogens can influence the compound’s electronic properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-bromo-5-chloro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJJOLHGYMQUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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